molecular formula C22H18F2N2O3S B2513295 3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941929-57-3

3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2513295
CAS No.: 941929-57-3
M. Wt: 428.45
InChI Key: LKJDFEPYGMKELP-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H18F2N2O3S and its molecular weight is 428.45. The purity is usually 95%.
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Biological Activity

3-Fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, known by its CAS number 941929-57-3, is a synthetic compound with potential biological activity. Its molecular formula is C22H18F2N2O3SC_{22}H_{18}F_2N_2O_3S, and it has a molecular weight of approximately 428.5 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features that suggest possible therapeutic applications.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Similar compounds have been shown to induce apoptosis in glioma cells through multiple pathways including inhibition of AKT and mTOR signaling .
  • Anti-inflammatory Properties : Compounds with sulfonamide groups have been noted for their ability to modulate inflammatory responses. Inhibitors targeting specific inflammatory pathways could be developed based on the structure of this compound .

Cytotoxicity and Selectivity

The cytotoxic profile of this compound is crucial for its therapeutic potential. Studies on related compounds indicate a balance between potency and selectivity towards cancer cells while minimizing effects on normal cells . This characteristic is essential for reducing side effects during treatment.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can inhibit cell viability in various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AGlioma10Induces necroptosis
Compound BBreast Cancer5Inhibits mTOR pathway
This compound TBDTBDTBD

These findings highlight the potential efficacy of this compound but also emphasize the need for further studies to establish specific IC50 values and mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the fluorine atom and sulfonamide moiety may enhance solubility and bioavailability compared to non-fluorinated analogs. Research has shown that fluorinated compounds often exhibit improved metabolic stability and altered pharmacokinetic profiles .

Properties

IUPAC Name

3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-17-6-9-20(10-7-17)30(28,29)26-12-2-4-15-14-19(8-11-21(15)26)25-22(27)16-3-1-5-18(24)13-16/h1,3,5-11,13-14H,2,4,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJDFEPYGMKELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.